
DMTr-LNA-C(Bz)-3-CED-phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is a modified nucleic acid monomer used in the synthesis of oligonucleotides. This compound is part of the locked nucleic acid (LNA) family, which is known for its enhanced stability and specificity in binding to complementary nucleic acids. The presence of the DMTr (dimethoxytrityl) group protects the 5’ hydroxyl group during synthesis, while the benzoyl (Bz) group protects the cytosine base. The CED (cyanoethyl diisopropyl) phosphoramidite is used for the incorporation of the monomer into oligonucleotides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves several steps:
Protection of the 5’ Hydroxyl Group: The 5’ hydroxyl group of the nucleoside is protected using the DMTr group.
Protection of the Cytosine Base: The cytosine base is protected with a benzoyl group to prevent unwanted reactions during subsequent steps.
Formation of the Phosphoramidite: The protected nucleoside is then reacted with cyanoethyl diisopropyl chlorophosphoramidite to form the phosphoramidite.
Industrial Production Methods
Industrial production of this compound typically involves automated synthesis using solid-phase techniques. This allows for the efficient and scalable production of the compound with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
DMTr-LNA-C(Bz)-3-CED-phosphoramidite undergoes several types of reactions:
Oxidation: The phosphite triester formed during oligonucleotide synthesis is oxidized to a phosphate triester.
Deprotection: The DMTr and benzoyl protecting groups are removed under acidic and basic conditions, respectively.
Coupling: The phosphoramidite reacts with the 5’ hydroxyl group of the growing oligonucleotide chain to form a phosphite triester linkage.
Common Reagents and Conditions
Oxidation: Iodine in water or tert-butyl hydroperoxide.
Deprotection: Trichloroacetic acid for DMTr removal and ammonium hydroxide for benzoyl removal.
Coupling: Tetrazole or other activators to facilitate the reaction between the phosphoramidite and the hydroxyl group.
Major Products Formed
The major product formed from these reactions is the oligonucleotide with the incorporated LNA monomer, which exhibits enhanced stability and binding specificity.
Wissenschaftliche Forschungsanwendungen
DMTr-LNA-C(Bz)-3-CED-phosphoramidite has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for various chemical studies.
Biology: Employed in the development of antisense oligonucleotides, siRNA, and other nucleic acid-based therapeutics.
Medicine: Utilized in the design of diagnostic probes and therapeutic agents for genetic diseases.
Industry: Applied in the production of high-affinity probes for molecular diagnostics and research.
Wirkmechanismus
The mechanism of action of DMTr-LNA-C(Bz)-3-CED-phosphoramidite involves the incorporation of the LNA monomer into oligonucleotides, which enhances their binding affinity and specificity to complementary nucleic acids. The locked nucleic acid structure restricts the flexibility of the sugar-phosphate backbone, resulting in a more stable and rigid duplex formation. This increased stability and specificity make LNA-modified oligonucleotides highly effective in targeting specific nucleic acid sequences.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DMT-locMeC(bz) Phosphoramidite
- DMT-locA(bz) Phosphoramidite
- DMT-locG(ib) Phosphoramidite
- DMT-locT Phosphoramidite
Uniqueness
DMTr-LNA-C(Bz)-3-CED-phosphoramidite is unique due to its combination of the DMTr protecting group, benzoyl-protected cytosine, and the CED phosphoramidite. This combination provides enhanced stability and specificity in oligonucleotide synthesis, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C47H52N5O9P |
|---|---|
Molekulargewicht |
861.9 g/mol |
IUPAC-Name |
N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C47H52N5O9P/c1-32(2)52(33(3)4)62(59-29-13-27-48)61-42-41-44(51-28-26-40(50-45(51)54)49-43(53)34-14-9-7-10-15-34)60-46(42,30-57-41)31-58-47(35-16-11-8-12-17-35,36-18-22-38(55-5)23-19-36)37-20-24-39(56-6)25-21-37/h7-12,14-26,28,32-33,41-42,44H,13,29-31H2,1-6H3,(H,49,50,53,54)/t41-,42+,44-,46-,62?/m1/s1 |
InChI-Schlüssel |
SSGINSHBUWKRHC-XCHZTBEFSA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=CC(=NC6=O)NC(=O)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





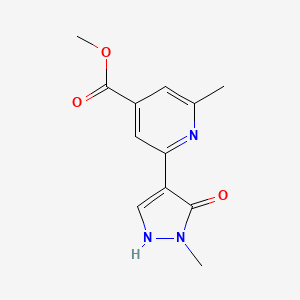

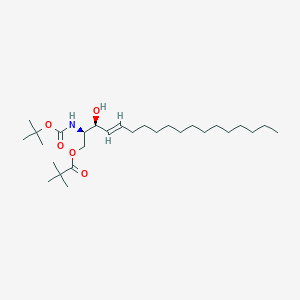
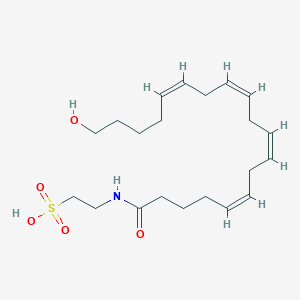

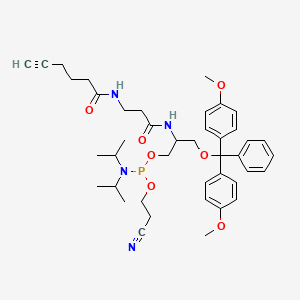
![4-(Cyclopropylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13712893.png)
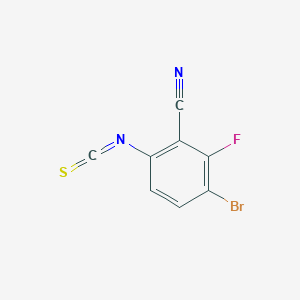

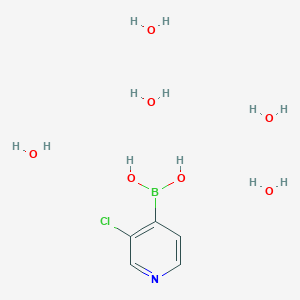
![3-Amino-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13712930.png)
